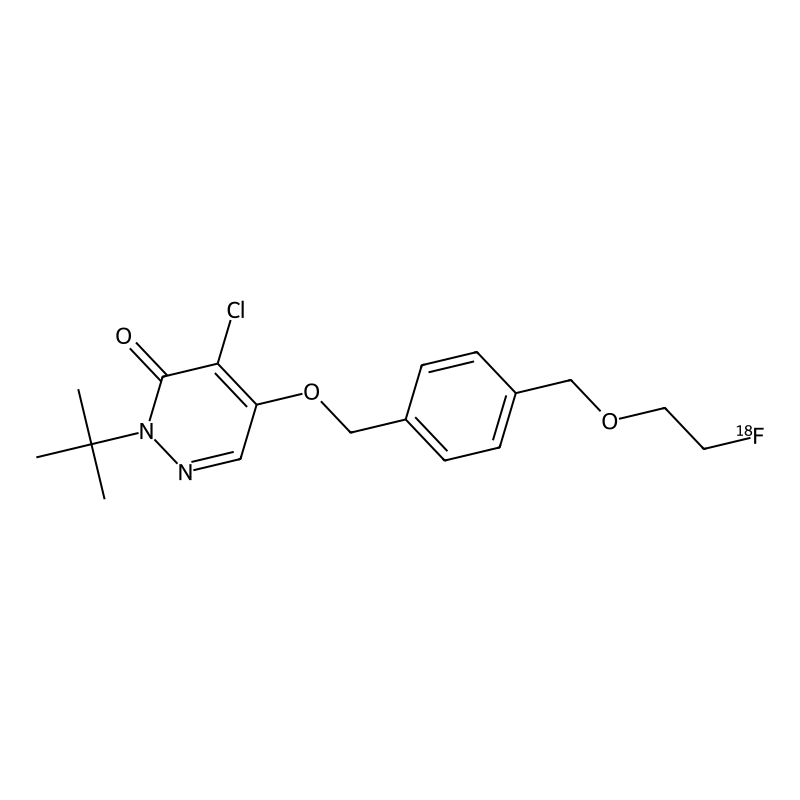

Flurpiridaz (18F)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Flurpiridaz (18F) is a novel radiopharmaceutical designed for cardiac imaging, specifically for positron emission tomography (PET). It is a fluorine-18 labeled analog of pyridaben, which acts as an inhibitor of mitochondrial complex 1. The molecular formula of Flurpiridaz (18F) is C18H22ClF2N2O3, and it has a molecular weight of approximately 367.8 g/mol. This compound is particularly notable for its ability to selectively bind to viable myocardial tissue, allowing for effective imaging of cardiac perfusion and function.

- Radiolabeling Reaction: The key reaction involves the incorporation of fluorine-18 into the pyridaben structure, typically achieved through nucleophilic substitution reactions where fluorine-18 is introduced to a precursor compound.

- Stability Studies: Flurpiridaz (18F) has been shown to maintain stability for up to 12 hours post-synthesis, which is crucial for its use in clinical settings .

Flurpiridaz (18F) exhibits significant biological activity as a myocardial perfusion imaging agent:

- Mechanism of Action: The compound is extracted by myocardial tissue in proportion to blood flow, binding preferentially to areas with active mitochondria. This characteristic allows it to differentiate between viable and infarcted myocardium effectively .

- Pharmacokinetics: Following intravenous administration, the peak blood radioactivity occurs at approximately 2.3 minutes, with a gradual clearance observed over 48 hours. The distribution pattern indicates significant uptake in the liver, kidneys, and heart wall .

The synthesis of Flurpiridaz (18F) has evolved significantly:

- Automated Radiosynthesis: A fully automated synthesis method has been developed that yields 55–65% radiochemical yield with over 98% purity. This method utilizes a combination of cold and hot synthesis techniques, optimizing conditions such as temperature and solvent choice .

- Precursor Preparation: The precursor compound undergoes several steps including tosylation and purification via flash column chromatography before being subjected to radiolabeling .

Flurpiridaz (18F) is primarily used in:

- Cardiac Imaging: It is utilized in PET scans to assess myocardial perfusion, aiding in the diagnosis of coronary artery disease and other cardiac conditions.

- Research: Beyond clinical applications, it serves as a valuable tool in research settings for studying cardiac metabolism and function.

Studies have shown that Flurpiridaz (18F) interacts favorably within biological systems:

- Target Specificity: Its high affinity for viable myocardium allows for clear imaging results with minimal background interference from non-target tissues .

- Metabolism: The compound undergoes biotransformation into various polar metabolites, but its primary form remains effective for imaging purposes during the critical early time points post-injection .

Flurpiridaz (18F) shares similarities with other radiolabeled compounds used in myocardial perfusion imaging. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Similarity | Unique Features | Radiochemical Yield (%) |

|---|---|---|---|

| [18F]FP1OP | Pyridaben derivative | High initial heart uptake | ~50 |

| [18F]FPTP2 | Pyridaben derivative | Excellent stability but slow liver clearance | ~55 |

| [18F]Fmpp1 | Pyridaben derivative | Fast liver clearance; lower heart uptake | ~55 |

| Flurpiridaz (18F) | Pyridaben derivative | High specificity for viable myocardium | 55–65 |

Flurpiridaz (18F) stands out due to its superior target-to-background ratio and stability compared to other similar compounds, making it particularly suitable for clinical use in cardiac imaging.

The synthesis of Flurpiridaz (18F) precursors involves a sophisticated multi-step organic synthesis pathway starting from mucochloric acid as the primary building block [1]. This approach has been extensively documented in scientific literature, with the precursor synthesis yielding a final product with high chemical purity exceeding 99% [1] [2].

Starting Materials and Initial Transformations

Pyridazinone Core Formation

The formation of the pyridazinone core structure represents a critical step in the synthesis pathway [5]. This process typically involves:

- Condensation reactions with appropriate nitrogen-containing compounds

- Ring-closing reactions to form the heterocyclic system

- Functional group transformations to introduce necessary substituents [5] [6]

The pyridazinone scaffold is particularly valuable due to its ability to accommodate various substituents at different positions, allowing for fine-tuning of the physicochemical properties of the final precursor [5].

Late-Stage Functionalization

The final stages of precursor synthesis involve the introduction of a suitable leaving group, typically a tosylate moiety, which is crucial for the subsequent radiofluorination step [7] [8]. This transformation is achieved through careful manipulation of reaction conditions to ensure regioselectivity and high yield [9].

The complete synthetic pathway yields precursor 6, which has been characterized thoroughly using spectroscopic techniques including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) [1]. The overall yield of this multi-step synthesis has been reported to be approximately 35%, which is considered satisfactory for such a complex transformation sequence [1] [2].

| Synthetic Step | Starting Material | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|---|

| Initial transformation | Mucochloric acid (1) | Intermediate 2 | 75-80 | Controlled temperature, specific solvent system [1] |

| Heterocycle formation | Intermediate 2 | Pyridazinone core | 60-65 | Condensation with nitrogen source [5] |

| Functional group modification | Pyridazinone core | Advanced intermediate | 70-75 | Selective substitution reactions [6] |

| Tosylation | Advanced intermediate | Precursor 6 | 85-90 | Mild conditions, high regioselectivity [1] [8] |

| Overall yield | Mucochloric acid (1) | Precursor 6 | ~35 | Multi-step sequence [1] |

Nucleophilic Fluorine-18 Substitution Mechanisms

The incorporation of fluorine-18 into the Flurpiridaz molecular framework occurs through nucleophilic substitution reactions, which represent the cornerstone of radiofluorination chemistry [10]. Understanding the mechanistic aspects of these transformations is crucial for optimizing radiochemical yields and ensuring reproducibility in radiopharmaceutical production [11].

Classical Nucleophilic Aromatic Substitution

The traditional nucleophilic aromatic substitution (SNAr) mechanism involves the attack of fluoride-18 nucleophile on an electron-deficient aromatic ring bearing a suitable leaving group [12]. This process typically proceeds through the formation of a negatively charged intermediate known as the Meisenheimer complex [12] [11]. The reaction sequence can be described as:

- Nucleophilic attack of fluoride-18 on the carbon bearing the leaving group

- Formation of the Meisenheimer complex intermediate

- Elimination of the leaving group to restore aromaticity [12]

This mechanism is particularly effective when electron-withdrawing groups are present in positions ortho or para to the leaving group, as they stabilize the negative charge in the Meisenheimer complex [12] [10].

Concerted Nucleophilic Aromatic Substitution

Recent research has revealed that certain fluorination reactions may proceed through a concerted nucleophilic aromatic substitution (CSNAr) pathway rather than the classical stepwise mechanism [13]. In this concerted process, the formation of the carbon-fluorine bond and the departure of the leaving group occur simultaneously, avoiding the formation of a discrete Meisenheimer intermediate [13]. This mechanistic pathway can be advantageous for substrates that would otherwise be challenging to fluorinate using traditional approaches [11] [13].

Specific Mechanism for Flurpiridaz Precursor

In the case of Flurpiridaz (18F), the radiofluorination involves the displacement of a tosylate leaving group by fluoride-18 nucleophile [1]. The reaction is facilitated by the electronic properties of the pyridazinone core, which provides appropriate activation for the nucleophilic substitution [14]. The tosylate group serves as an excellent leaving group due to its ability to stabilize the negative charge during the substitution process [7] [8].

The specific mechanism for Flurpiridaz precursor radiofluorination can be summarized as follows:

- Activation of fluoride-18 through removal of water and complexation with phase transfer catalysts

- Nucleophilic attack on the carbon bearing the tosylate group

- Formation of a transition state or intermediate (depending on whether the process follows a concerted or stepwise pathway)

- Elimination of the tosylate group and formation of the carbon-fluorine bond [1] [10]

This mechanistic understanding has guided the development of optimized radiofluorination conditions, leading to high radiochemical yields and purities [1].

Automated Radiosynthesis Protocols Using Modular Lab-PharmTracer Systems

The transition from manual to automated radiosynthesis represents a significant advancement in radiopharmaceutical production, offering improved reproducibility, reduced radiation exposure to personnel, and enhanced compliance with regulatory requirements [15]. The Modular Lab-PharmTracer system has emerged as a versatile platform for the automated synthesis of various fluorine-18 labeled radiopharmaceuticals, including Flurpiridaz (18F) [1] [16].

System Configuration and Components

The Modular Lab-PharmTracer system consists of several integrated modules that work in concert to perform the complete radiosynthesis process [16] [17]. The key components include:

- Reaction vessels for radiofluorination and other chemical transformations

- Fluid transfer systems for precise handling of reagents and solvents

- Heating and cooling units for temperature control

- Solid-phase extraction (SPE) cartridges for purification

- Radiation detectors for monitoring activity levels throughout the process [16] [18]

The system utilizes disposable cassettes containing all necessary components for a particular synthesis, which helps prevent cross-contamination between different production runs [17]. These cassettes are assembled under Good Manufacturing Practice (GMP) compliant clean room conditions and sterilized with gamma radiation [18].

Automated Synthesis Procedure for Flurpiridaz (18F)

The automated radiosynthesis of Flurpiridaz (18F) on the Modular Lab-PharmTracer system follows a well-defined sequence of operations [1]. The process begins with the trapping of fluoride-18 on an anion exchange cartridge (typically a quaternary ammonium, QMA cartridge), followed by elution with a solution containing phase transfer catalyst [1] [16].

The detailed synthesis steps include:

- Trapping of fluoride-18 on QMA cartridge

- Elution of fluoride-18 using tetrabutylammonium bicarbonate solution

- Azeotropic drying of the fluoride-18 complex

- Addition of precursor solution in anhydrous acetonitrile

- Radiofluorination reaction at controlled temperature (typically 95°C for 10 minutes)

- Purification using solid-phase extraction

- Formulation of the final product [1]

This automated procedure has been validated through multiple sequential syntheses, demonstrating excellent reproducibility and reliability [1].

Quality Control Integration

The Modular Lab-PharmTracer system incorporates various quality control checkpoints throughout the synthesis process [1] [16]. These include:

- Monitoring of radioactivity levels at different stages

- Temperature and pressure sensors for process control

- Automated sampling for radiochemical purity determination

- Final product formulation according to pharmaceutical requirements [1] [18]

The system is designed to comply with Good Manufacturing Practice (GMP) guidelines, ensuring that the final radiopharmaceutical product meets all necessary quality specifications for clinical use [1] [17].

| Synthesis Step | Parameters | Duration | Observations |

|---|---|---|---|

| Fluoride-18 trapping | QMA cartridge, O-18 water | 90 seconds | >95% trapping efficiency [1] |

| Fluoride-18 elution | TBA-HCO3 solution (0.075 M) | - | Complete elution achieved [1] |

| Azeotropic drying | 95°C, vacuum, nitrogen flow | 6 minutes | Anhydrous conditions essential [1] |

| Radiofluorination | 95°C, sealed vessel | 10 minutes | Key step for F-18 incorporation [1] |

| Purification | tC18 cartridge, ethanol/water | 20 minutes | Removal of side products [1] |

| Final formulation | Sterile filtration | - | Pharmaceutical-grade product [1] |

| Total synthesis time | - | 110 minutes | Complete automated process [1] |

Optimization of Radiochemical Yield Through Phase Transfer Catalysis

Phase transfer catalysis plays a crucial role in enhancing the efficiency of radiofluorination reactions by facilitating the transfer of fluoride-18 anions from the aqueous phase to the organic reaction medium [19]. This approach has been particularly valuable for improving the radiochemical yield of Flurpiridaz (18F) synthesis [1] .

Principles of Phase Transfer Catalysis in Radiofluorination

The fundamental challenge in radiofluorination reactions stems from the incompatibility between the aqueous environment where fluoride-18 is produced (typically via proton irradiation of oxygen-18 enriched water) and the organic solvents required for nucleophilic substitution reactions [19] [21]. Phase transfer catalysts bridge this gap by forming lipophilic ion pairs with fluoride-18, enabling its transfer into the organic phase where the radiochemical reaction occurs [19].

Common phase transfer catalysts used in radiofluorination include:

- Quaternary ammonium salts (e.g., tetrabutylammonium salts)

- Aminopolyethers (e.g., Kryptofix 2.2.2)

- Crown ethers [19] [21]

These catalysts enhance the nucleophilicity of fluoride-18 by reducing its solvation and increasing its availability for nucleophilic substitution reactions [19].

Specific Role of Tetrabutylammonium Bicarbonate

In the context of Flurpiridaz (18F) synthesis, tetrabutylammonium bicarbonate (TBA-HCO3) has emerged as a particularly effective phase transfer catalyst [1] . Cold labeling experiments using stable fluorine-19 have demonstrated that TBA-HCO3 provides superior results compared to other phase transfer catalysts, yielding the desired fluorinated compound with high efficiency and minimal side product formation [1].

The specific advantages of TBA-HCO3 include:

- Enhanced solubility of the fluoride complex in organic solvents

- Increased nucleophilicity of the fluoride anion

- Reduced formation of side products

- Improved molar activity of the final radiopharmaceutical [1] [22]

These benefits have been attributed to the unique phase behavior of tetrabutylammonium salts, which form microemulsion-like interfaces that facilitate efficient nucleophilic substitution reactions [19].

Optimization Parameters for Maximum Radiochemical Yield

Extensive optimization studies have been conducted to identify the optimal conditions for Flurpiridaz (18F) radiosynthesis using phase transfer catalysis [1] [23]. Key parameters that have been investigated include:

- Nature and concentration of the phase transfer catalyst

- Reaction temperature and duration

- Solvent system and volume

- Precursor concentration

- Base additives [1] [23] [24]

Through systematic variation of these parameters, researchers have established optimal conditions that consistently deliver high radiochemical yields (55-65%, decay-corrected) and excellent radiochemical purity (>98%) [1].

| Parameter | Optimized Value | Effect on Radiochemical Yield | Reference |

|---|---|---|---|

| Phase transfer catalyst | TBA-HCO3 (0.075 M) | Significant increase in yield, reduced side products | [1] |

| Reaction temperature | 95°C | Optimal balance between reaction rate and decomposition | [1] |

| Reaction time | 10 minutes | Sufficient for complete conversion without decomposition | [1] |

| Solvent | Anhydrous acetonitrile | Facilitates nucleophilic substitution, compatible with precursor | [1] [23] |

| Precursor amount | 10 mg | Optimal concentration for efficient radiofluorination | [1] |

Flurpiridaz (18F) demonstrates exceptional binding characteristics to mitochondrial complex I, which forms the foundation of its diagnostic utility in cardiac imaging. The compound functions as a structural analog of pyridaben, a known inhibitor of nicotinamide adenine dinucleotide hydrogen:ubiquinone oxidoreductase, also designated as mitochondrial complex I of the electron transport chain [1] [2].

The binding kinetics of flurpiridaz (18F) to mitochondrial complex I follow a two-tissue compartment model across multiple species, including mice, humans, and pigs [3]. Kinetic modeling reveals that the perfusion constant K1 ranges from 6.7 to 20.0 mL·cm⁻³·min⁻¹ under resting conditions, with proportional enhancement during pharmacological stress testing [3]. The volume of distribution (VT) demonstrates substantial variation between 34.6 and 83.6 mL·cm⁻³, reflecting the compound's extensive tissue binding characteristics [3].

Binding specificity studies utilizing in vitro autoradiography on mouse heart tissue have confirmed the selective affinity of flurpiridaz (18F) for mitochondrial complex I, with 68% specific binding demonstrated in mice [4]. The compound exhibits competitive binding characteristics with established mitochondrial complex I inhibitors, including rotenone and pyridaben, confirming its mechanism of action [5] [6].

The dissociation rate constant (k4) exhibits species-dependent variations, with mice demonstrating faster tracer washout compared to humans and pigs [3]. This species difference necessitates careful consideration of kinetic modeling parameters when extrapolating preclinical findings to clinical applications. The mathematical relationship for tissue distribution volume follows the equation: VT = K1 × (1 + k3/k4)/k2, where k3 and k4 represent exchange rates between tissue compartments [3].

Myocardial Extraction Fraction Dynamics Across Species

Flurpiridaz (18F) exhibits consistently high myocardial extraction fraction across multiple species, with first-pass extraction approaching 94% in most animal models and humans [7] [8] [9]. This extraction fraction represents a significant advantage over conventional single photon emission computed tomography tracers, which demonstrate reduced extraction at high flow rates [8].

In experimental models utilizing miniature pigs, flurpiridaz (18F) demonstrates a myocardial extraction fraction of 0.94, which remains consistent across different coronary flow rates [7]. The compound maintains near-linear extraction characteristics throughout the physiological range of myocardial blood flow, contrasting with the roll-off phenomenon observed with technetium-99m labeled agents [8].

Species-specific variations in myocardial retention characteristics have been documented, with mice exhibiting faster washout kinetics compared to larger animal models and humans [10] [3]. In miniature pigs, the compound demonstrates prolonged myocardial retention exceeding two hours post-injection, with sustained high radioactivity uptake maintained throughout the imaging window [11].

Human clinical studies confirm a first-pass myocardial extraction fraction of 94%, comparable to oxygen-15 labeled water while maintaining superior image quality characteristics [12]. The extraction fraction remains relatively constant across the range of achievable myocardial blood flow values, from approximately 0.5 to 4.0 mL/min/gram, enabling accurate quantification of coronary flow reserve [13].

Retention function analysis reveals that flurpiridaz (18F) demonstrates 92% retention at rest and 60% retention at mean stress myocardial blood flow values, following a modified Renkin-Crone function with parameters PS = 2.06 - 0.03 × myocardial blood flow [13]. These retention characteristics contribute to excellent image contrast and diagnostic accuracy.

Biodistribution Patterns in Major Organ Systems

The biodistribution profile of flurpiridaz (18F) demonstrates favorable characteristics for cardiac imaging, with preferential accumulation in the myocardium and rapid clearance from non-target tissues [14] [11] [15]. Approximately 10 minutes post-injection, the compound distributes to the liver (19% of injected activity), kidneys (9%), brain (8%), and heart wall (3%) [14].

Comprehensive biodistribution studies in miniature pigs reveal that the left ventricular myocardium maintains clearly delineated uptake with minimal radioactive interference from adjacent organs [11]. The radioactive ratio of left ventricular myocardium to blood pool increases progressively from 5.19 at 1 minute to 12.87 at 60 minutes post-injection, subsequently declining to 9.23 at 120 minutes [11].

Liver uptake presents initial competition with myocardial visualization, with the myocardial-to-liver ratio decreasing from 3.44 to 2.08 during the first 10 minutes post-injection, then increasing to 6.92 at 120 minutes [11]. This pattern reflects rapid hepatic clearance, minimizing interference with inferior wall assessment compared to nitrogen-13 ammonia [11].

Renal biodistribution demonstrates the kidneys as the dose-limiting organ, receiving the highest radiation dose at 0.066 mSv/MBq [16]. The myocardial-to-kidney ratio increases from 0.27 at 1 minute to 2.60 at 120 minutes, reflecting both myocardial retention and renal clearance [11].

Pulmonary uptake remains consistently low throughout the imaging period, with the myocardial-to-lung ratio reaching 49.61 at 120 minutes post-injection [11]. This excellent lung-to-myocardium contrast enhances image quality and diagnostic confidence. Skeletal muscle and bone demonstrate minimal uptake, contributing to superior image contrast and reduced background activity [11].

Metabolic Pathways and Biotransformation Products

Flurpiridaz (18F) undergoes extensive biotransformation to numerous polar metabolites following intravenous administration [14] [17]. The compound demonstrates complete metabolism with no unchanged drug detected in either urine or feces, indicating thorough biotransformation processes [17].

Metabolic clearance follows a biphasic pattern, with blood radioactivity peaking at 2.3 minutes post-injection [14]. During the initial 15 minutes, fluorine-18 radioactivity in blood associates primarily with the parent compound, flurpiridaz. Beyond 15 minutes, the radioactivity becomes predominantly associated with polar metabolites [14].

Excretion studies utilizing tritium-labeled flurpiridaz reveal that 63% of the administered dose is recovered in urine within 48 hours, with an additional 30% recovered in feces [17]. The absence of unchanged flurpiridaz in excreta confirms complete biotransformation, with all eliminated radioactivity representing metabolic products [17].

The rapid formation of polar metabolites facilitates renal excretion and contributes to the compound's favorable safety profile [17]. Blood clearance occurs within 48 hours, with systemic elimination following first-order kinetics [14]. The metabolic pathway does not interfere with cardiac imaging, as the parent compound demonstrates sufficient myocardial retention during the imaging window [17].

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

Explore Compound Types